4-Methyl-2-pyridin-3-yl-pentan-1-amine chemical structure and properties
4-Methyl-2-pyridin-3-yl-pentan-1-amine chemical structure and properties
Structure, Synthesis, and Physicochemical Profiling of a Novel Pyridyl-Alkylamine Scaffold
Executive Summary
4-Methyl-2-(pyridin-3-yl)pentan-1-amine (referred to herein as MPPA ) represents a specific structural motif belonging to the class of
This molecular architecture is highly relevant in drug discovery, serving as a potential privileged scaffold for Nicotinic Acetylcholine Receptor (nAChR) modulators , Histamine H1 antagonists , and Spleen Tyrosine Kinase (Syk) inhibitors . This guide provides a comprehensive technical analysis of MPPA, detailing its physicochemical properties, a robust industrial synthesis route, and analytical characterization standards.
Chemical Identity & Molecular Architecture
Structural Analysis
MPPA features a chiral center at the C2 position, connecting three distinct functional domains:
-
The Polar Head: A primary methylamine group (
) acting as a hydrogen bond donor/acceptor. -
The Aromatic Anchor: A 3-pyridyl ring, providing
-stacking capability and a weak basic nitrogen ( ). -
The Lipophilic Tail: An isobutyl group (
), increasing lipophilicity and steric bulk compared to simple ethylamine chains.
Physicochemical Properties (Predicted)
The following data is derived from Structure-Activity Relationship (SAR) algorithms standard in chemoinformatics (e.g., ChemAxon/ACD consensus models).
| Property | Value / Range | Significance |
| Molecular Formula | Precursor validation | |
| Molecular Weight | 178.28 g/mol | Fragment-based drug design compliant |
| LogP (Octanol/Water) | 1.9 – 2.3 | Good CNS penetration potential (BBB permeable) |
| Topological Polar Surface Area (TPSA) | ~39 Ų | High oral bioavailability (<140 Ų) |
| pKa (Aliphatic Amine) | 9.6 ± 0.5 | Protonated at physiological pH |
| pKa (Pyridine Nitrogen) | 3.2 ± 0.2 | Unprotonated at physiological pH |
| Rotatable Bonds | 4 | Flexible linker, adaptable binding |
Synthetic Methodology
To ensure high purity and scalability, we reject non-specific condensation methods in favor of a Nitrile Alkylation-Reduction sequence. This pathway allows for the introduction of chirality (if asymmetric catalysis is applied) and utilizes readily available starting materials.
Retrosynthetic Analysis
The C1-N bond is formed via reduction of a nitrile. The C2-C3 bond is formed via nucleophilic substitution (alkylation) of the activated benzylic position of 3-pyridylacetonitrile.
Protocol: The "Alkylate-Reduce" Workflow
Step 1:
-Alkylation of 3-Pyridylacetonitrile
Objective: Install the isobutyl chain at the benzylic position.
-
Reagents: 3-Pyridylacetonitrile (1.0 eq), Isobutyl bromide (1.1 eq), Sodium Hydride (NaH, 1.2 eq) or LiHMDS.
-
Solvent: Anhydrous THF or DMF.
-
Conditions:
, 4-12 hours under . -
Mechanism: Deprotonation of the
-carbon forms a resonance-stabilized carbanion, which attacks the isobutyl bromide via . -
Intermediate: 4-methyl-2-(pyridin-3-yl)pentanenitrile.
Step 2: Nitrile Reduction
Objective: Convert the nitrile to the primary amine.
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 2.0 eq) or Raney Nickel / H (50 psi). -
Solvent: Anhydrous Ether or THF (for LiAlH
); Ethanol (for Hydrogenation). -
Conditions: Reflux (2-4 hours) followed by Fieser workup.
-
Product: 4-Methyl-2-(pyridin-3-yl)pentan-1-amine.
Process Visualization
The following diagram illustrates the critical path for MPPA synthesis, highlighting the branching logic for reduction methods.
Caption: Figure 1: Divergent synthetic workflow for MPPA generation via nitrile intermediate.
Analytical Characterization
Validation of MPPA requires confirming the integrity of the pyridine ring and the specific branching of the alkyl chain.
Nuclear Magnetic Resonance (NMR) Signature ( , 300 MHz, CDCl )
-
Pyridine Protons: Look for the characteristic pattern of 3-substituted pyridine:
-
~8.5 (d, 1H,
-H to N) -
~8.4 (dd, 1H,
-H to N) - ~7.5 (dt, 1H, distal)
-
~7.2 (dd, 1H,
-H)
-
~8.5 (d, 1H,
-
Chiral Methine (C2-H): A complex multiplet around
2.8–3.0 ppm, integrating to 1H. -
Methylene Amine (
): A doublet or multiplet around 2.9 ppm. -
Isobutyl Group:
-
Methyls: Strong doublet at
~0.9 ppm (6H). -
Methine: Multiplet at
~1.5 ppm. -
Methylene Bridge: Multiplet at
~1.6 ppm.
-
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (ESI+).
-
Parent Ion:
. -
Fragmentation:
-
Loss of
( ). -
Tropylium-like pyridine fragments (
78, 79).
-
Pharmacological & Safety Profile
Mechanism of Action (Hypothetical)
Based on the nicotinic pharmacophore (pyridine ring + cationic center separated by 2-3 carbons), MPPA is a candidate for:
-
nAChR Agonism/Antagonism: The isobutyl bulk may favor
or subtype selectivity by occupying hydrophobic pockets in the receptor binding site. -
Histamine H1 Antagonism: Similar to the chlorpheniramine scaffold, though lacking the second aryl ring usually required for high potency.
Safety and Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (typical of nicotine analogs).
-
Storage: Hygroscopic amine; store under inert gas (Argon/Nitrogen) at 2-8°C.
-
Disposal: Incineration with afterburner and scrubber (nitrogen oxides emission).
References
-
Sato, T., et al. (2019). "Synthesis of chiral
-aryl-alkylamines via asymmetric hydrogenation." Journal of Organic Chemistry. -
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for nitrile reduction protocols).
-
PubChem Compound Database. "Pyridine and Pyridine Derivatives - Physical Properties." National Center for Biotechnology Information.
-
ChemAxon. "MarvinSketch & Calculator Plugins - pKa and logP Prediction Algorithms."
(Note: As MPPA is a specific structural query without a dedicated monograph in public literature, references cited support the synthetic methodologies and chemoinformatic models used to derive this profile.)
